molecular formula C12H14ClNO4S B2925624 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester CAS No. 306731-53-3

5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B2925624
CAS RN: 306731-53-3
M. Wt: 303.76
InChI Key: KVHGTCWOLDALEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H14ClNO4S and its molecular weight is 303.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatization

The compound 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester is involved in various synthesis processes, demonstrating its utility in creating a range of heterocyclic compounds. For instance, reactions involving thiophene derivatives, including acylaminomethylation of 2-acylthiophenes, have been explored to yield mixtures of methyl derivatives, with a preference for certain positions on the thiophene ring (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, acylation and subsequent reactions of thiazole and thiophene carboxylic acid derivatives have led to the synthesis of various acetylamino derivatives, highlighting the versatility of these thiophene-based compounds in synthetic chemistry (Dovlatyan et al., 2004).

Electrochemical Applications

The electrochemical polymerization of thiophene derivatives has been investigated, resulting in conducting polymers with potential applications in electrochromic devices. For example, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its subsequent electrochemical homopolymerization have shown promising results, leading to polymers with esthetically pleasing color changes and potential for use in electrochromic devices (Camurlu, Çırpan, & Toppare, 2005).

Antioxidant and Antitumor Activities

Research into the biological activities of thiophene derivatives has unveiled their potential in medical applications. Specifically, new thiazolidine and thiazolidinone derivatives synthesized from thiophene-based intermediates have been evaluated for their antioxidant and antitumor activities. Some of these compounds have shown promising results, indicating the potential therapeutic applications of thiophene derivatives in treating various diseases (Gouda & Abu‐Hashem, 2011).

properties

IUPAC Name

ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-4-18-12(17)9-6(2)10(7(3)15)19-11(9)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGTCWOLDALEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester

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